4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
Overview
Description
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8ClNO5S. It is a derivative of benzoic acid, featuring a chloro group, a methoxy group, and a sulfamoyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 4-chlorobenzoic acid.
Amination Reaction: The first step involves the amination of 2-methoxyphenol to introduce the amino group.
Sulfonation: The next step is the sulfonation of the amino group to form the sulfamoyl group.
Chlorination: Finally, the chlorination of the benzoic acid derivative completes the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, sulfonamides, and other functionalized aromatic compounds .
Scientific Research Applications
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxy-5-sulfamoylbenzoic acid: Lacks the chloro group but has similar functional groups.
4-Chloro-5-sulfamoylbenzoic acid: Lacks the methoxy group but has similar functional groups .
Uniqueness
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-methoxy-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPTBLYNTETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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